Cas no 2168099-44-1 (3-(but-3-en-2-yl)-1-(4-hydroxyphenyl)methylthiourea)

3-(but-3-en-2-yl)-1-(4-hydroxyphenyl)methylthiourea 化学的及び物理的性質
名前と識別子
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- 3-(but-3-en-2-yl)-1-(4-hydroxyphenyl)methylthiourea
- 2168099-44-1
- EN300-1274486
- 3-(but-3-en-2-yl)-1-[(4-hydroxyphenyl)methyl]thiourea
-
- インチ: 1S/C12H16N2OS/c1-3-9(2)14-12(16)13-8-10-4-6-11(15)7-5-10/h3-7,9,15H,1,8H2,2H3,(H2,13,14,16)
- InChIKey: CWHLHGCVUAFIEI-UHFFFAOYSA-N
- SMILES: S=C(NCC1C=CC(=CC=1)O)NC(C=C)C
計算された属性
- 精确分子量: 236.09833431g/mol
- 同位素质量: 236.09833431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 237
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 76.4Ų
3-(but-3-en-2-yl)-1-(4-hydroxyphenyl)methylthiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1274486-250mg |
3-(but-3-en-2-yl)-1-[(4-hydroxyphenyl)methyl]thiourea |
2168099-44-1 | 250mg |
$933.0 | 2023-10-01 | ||
Enamine | EN300-1274486-2.5g |
3-(but-3-en-2-yl)-1-[(4-hydroxyphenyl)methyl]thiourea |
2168099-44-1 | 2.5g |
$1988.0 | 2023-06-08 | ||
Enamine | EN300-1274486-5.0g |
3-(but-3-en-2-yl)-1-[(4-hydroxyphenyl)methyl]thiourea |
2168099-44-1 | 5g |
$2940.0 | 2023-06-08 | ||
Enamine | EN300-1274486-1.0g |
3-(but-3-en-2-yl)-1-[(4-hydroxyphenyl)methyl]thiourea |
2168099-44-1 | 1g |
$1014.0 | 2023-06-08 | ||
Enamine | EN300-1274486-10.0g |
3-(but-3-en-2-yl)-1-[(4-hydroxyphenyl)methyl]thiourea |
2168099-44-1 | 10g |
$4360.0 | 2023-06-08 | ||
Enamine | EN300-1274486-10000mg |
3-(but-3-en-2-yl)-1-[(4-hydroxyphenyl)methyl]thiourea |
2168099-44-1 | 10000mg |
$4360.0 | 2023-10-01 | ||
Enamine | EN300-1274486-500mg |
3-(but-3-en-2-yl)-1-[(4-hydroxyphenyl)methyl]thiourea |
2168099-44-1 | 500mg |
$974.0 | 2023-10-01 | ||
Enamine | EN300-1274486-1000mg |
3-(but-3-en-2-yl)-1-[(4-hydroxyphenyl)methyl]thiourea |
2168099-44-1 | 1000mg |
$1014.0 | 2023-10-01 | ||
Enamine | EN300-1274486-0.5g |
3-(but-3-en-2-yl)-1-[(4-hydroxyphenyl)methyl]thiourea |
2168099-44-1 | 0.5g |
$974.0 | 2023-06-08 | ||
Enamine | EN300-1274486-0.1g |
3-(but-3-en-2-yl)-1-[(4-hydroxyphenyl)methyl]thiourea |
2168099-44-1 | 0.1g |
$892.0 | 2023-06-08 |
3-(but-3-en-2-yl)-1-(4-hydroxyphenyl)methylthiourea 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
3-(but-3-en-2-yl)-1-(4-hydroxyphenyl)methylthioureaに関する追加情報
3-(But-3-en-2-yl)-1-(4-hydroxyphenyl)methylthiourea (CAS No. 2168099-44-1): A Comprehensive Overview
3-(But-3-en-2-yl)-1-(4-hydroxyphenyl)methylthiourea, identified by the CAS registry number 2168099-44-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thioureas, which are known for their versatile applications in drug discovery, catalysis, and materials science. The structure of this compound features a thiourea moiety, a butenyl group, and a hydroxyl-substituted phenyl ring, making it a unique candidate for exploring novel chemical reactivity and biological activity.
The synthesis of 3-(but-3-en-2-yl)-1-(4-hydroxyphenyl)methylthiourea involves a multi-step process that typically begins with the preparation of the corresponding thioamide intermediate. Recent advancements in asymmetric synthesis and catalytic methodologies have enabled the efficient construction of this compound with high enantiomeric excess, which is crucial for its potential application in chiral recognition studies. The compound's structure is characterized by a conjugated system involving the thiourea group and the aromatic ring, which imparts unique electronic properties.
One of the most intriguing aspects of 3-(but-3-en-2-yl)-1-(4-hydroxyphenyl)methylthiourea is its ability to act as a versatile scaffold for further functionalization. Researchers have explored its potential as a building block for constructing more complex molecules with tailored functionalities. For instance, the hydroxyl group on the phenyl ring can be readily modified through various substitution reactions, enabling the creation of derivatives with enhanced bioavailability or selectivity.
Recent studies have highlighted the biological activity of CAS No. 2168099-44-1 in various cellular models. Preclinical data suggest that this compound exhibits moderate inhibitory effects on key enzymes involved in inflammatory pathways, making it a promising lead compound for anti-inflammatory drug development. Additionally, its ability to modulate cellular signaling pathways has been investigated in cancer cell lines, revealing potential anticancer properties that warrant further exploration.
In terms of applications beyond pharmacology, 3-(but-3-en-2-yl)-1-(4-hydroxyphenyl)methylthiourea has shown promise as a catalyst in organic transformations. Its ability to stabilize transition states through hydrogen bonding and steric interactions makes it an effective organocatalyst for reactions such as aldol condensations and Michael additions. This versatility underscores its importance as both a research tool and a potential industrial reagent.
From an environmental perspective, the ecological impact of CAS No. 2168099-44-1 has been minimally studied due to its niche applications and limited production scale. However, preliminary assessments suggest that it exhibits low toxicity to aquatic organisms under standard test conditions. As regulatory frameworks continue to evolve, further studies will be necessary to fully understand its environmental fate and risks.
In conclusion, 3-(but-3-en-2-yl)-1-(4-hydroxyphenyl)methylthiourea (CAS No. 2168099-44) represents a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advances in synthetic methodologies and biological evaluations, positions it as a valuable asset in both academic research and industrial development.
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